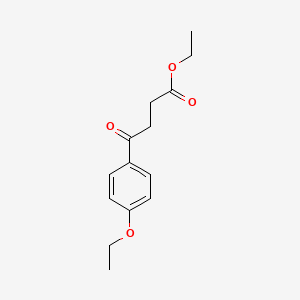

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate

CAS No.: 339289-35-9

Cat. No.: VC2292756

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339289-35-9 |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

| Standard InChI Key | SDDMMCSKOXNFJW-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Introduction

Structural Characteristics and Chemical Identity

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate belongs to the class of esters characterized by an ethoxy group attached to a phenyl ring connected to a butyrate ester moiety. The compound features multiple functional groups including an aromatic ring, a ketone, and an ester group, each contributing to its unique chemical properties. This structural arrangement provides various reactive sites that make the compound valuable for diverse chemical transformations and synthetic applications. The presence of the ethoxy group on the phenyl ring influences its chemical reactivity and physical properties, distinguishing it from related analogs with different substituents.

Chemical Identification Data

The definitive identification of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is established through several chemical identifiers that uniquely characterize this compound. The assigned CAS registry number 339289-35-9 serves as its primary international identifier in chemical databases and literature. In systematic chemical nomenclature, the IUPAC name ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate provides a standardized naming convention that precisely describes its molecular structure. These identifiers ensure unambiguous reference to this specific chemical entity across scientific disciplines and regulatory frameworks, facilitating accurate communication about its properties and applications.

Molecular Representation

The structural representation of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate can be expressed through various chemical notations that provide insights into its molecular architecture. The compound's molecular formula C₁₄H₁₈O₄ indicates its elemental composition, while its molecular weight of 250.29 g/mol positions it in the medium-sized organic molecule category. For computational chemistry and database purposes, the compound is represented by specialized notations including the InChI string InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3, and the SMILES notation CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC. These standardized representations facilitate the compound's integration into chemical databases and computational studies.

Physical and Chemical Properties

Chemical Reactivity Profile

The reactivity of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is primarily determined by its functional groups, each offering distinct possibilities for chemical transformations. The ketone group can undergo nucleophilic addition reactions with various reagents including hydride donors, organometallic compounds, and amines, leading to secondary alcohols, tertiary alcohols, and imines, respectively. The ester functionality participates in typical ester reactions including hydrolysis, transesterification, and aminolysis, producing carboxylic acids, different esters, and amides. The ethoxy group on the aromatic ring can undergo cleavage under specific conditions, providing access to phenolic derivatives that serve as starting points for further structural modifications.

Synthesis Methods and Production Techniques

Laboratory Synthesis Routes

The synthesis of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate can be accomplished through several established synthetic pathways, each offering specific advantages depending on available starting materials and desired reaction conditions. One common approach involves the esterification of 4-(4-ethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to drive the equilibrium toward product formation by removing water generated during the process. The reaction mechanism follows standard Fischer esterification protocols, involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester product.

Alternative Synthetic Strategies

Alternative synthetic routes to Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate may involve Friedel-Crafts acylation of ethoxybenzene with suitable 4-oxobutyrate derivatives, followed by esterification if needed. This approach leverages the electron-donating properties of the ethoxy group to direct acylation predominantly to the para position. Another viable strategy includes the Claisen condensation between 4-ethoxybenzaldehyde and ethyl acetoacetate, followed by selective reduction of the resulting unsaturated intermediate. Each of these synthetic pathways can be optimized by careful selection of reaction conditions, catalysts, and purification methods to maximize yield and product purity.

Industrial Scale Production Considerations

For industrial-scale production of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate, continuous flow reactors represent a significant advancement over traditional batch processes. These systems offer improved control over critical reaction parameters including temperature, mixing efficiency, and reaction time. The enhanced precision contributes to higher product yields and consistent quality across production batches. Additionally, automated process control systems minimize human intervention, reducing error potential while improving operational efficiency. Catalytic methods may also be employed to accelerate reaction rates and improve selectivity, particularly for the esterification step, where heterogeneous acid catalysts can simplify product isolation while enabling catalyst recycling.

Chemical Transformations and Reaction Pathways

Oxidation Reactions

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate can undergo various oxidation reactions primarily targeting its functional groups. The ketone moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide. Under controlled conditions, the ethoxy group on the aromatic ring may undergo oxidative cleavage to yield hydroxylated derivatives. These oxidation reactions expand the compound's utility in organic synthesis by introducing additional functional groups that serve as handles for further structural modifications. The selective oxidation of specific functional groups can be achieved through careful selection of oxidizing agents, solvents, and reaction conditions.

Reduction Processes

The reduction of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate provides access to various structurally related compounds with modified functional groups. Selective reduction of the ketone group using sodium borohydride or lithium aluminum hydride yields the corresponding alcohol derivative, 4-(4-ethoxyphenyl)-4-hydroxybutyrate. More vigorous reduction conditions can target both the ketone and ester functionalities, producing diol derivatives with potential applications in polymer chemistry and materials science. The reducibility of each functional group follows established patterns of reactivity, with the ketone typically showing greater susceptibility to reduction than the ester under controlled conditions.

Nucleophilic Substitution Reactions

The ethoxy group on the aromatic ring of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate can participate in nucleophilic substitution reactions under appropriate conditions. Various nucleophiles including amines, thiols, and other oxygen-containing compounds can replace the ethoxy group, generating derivatives with altered electronic and steric properties. These substitution reactions typically require basic conditions to facilitate the departure of the ethoxy group as ethoxide. The resulting derivatives exhibit modified physicochemical properties that may enhance their utility in specific applications ranging from pharmaceutical development to materials science.

Applications in Scientific Research

Role as a Synthetic Intermediate

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its multiple functional groups provide strategic points for chemical modifications, enabling the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry, materials science, and agrochemical development. The compound's 4-oxobutyrate backbone combined with the aromatic substituent creates a versatile platform for building more elaborate structures through selective transformations of specific functional groups. This versatility positions the compound as an important building block in synthetic organic chemistry research.

Pharmaceutical Research Applications

In pharmaceutical research, Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate represents a promising scaffold for medicinal chemistry explorations. The compound's core structure can be modified to optimize drug-like properties including solubility, lipophilicity, and target selectivity. Derivatives of this compound may exhibit biological activities relevant to multiple therapeutic areas, potentially addressing unmet medical needs in inflammation, infection, and metabolic disorders. The development of structure-activity relationships based on this compound can guide the design of more potent and selective therapeutic agents, potentially leading to novel drug candidates for clinical development.

Comparison with Structurally Related Compounds

Structural Analogs and Their Properties

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate shares structural similarities with several related compounds that differ primarily in their aromatic ring substitution patterns. Notable examples include Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate, which features a methoxy group and an additional methyl substituent on the aromatic ring , and Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate, which contains two methoxy groups at the 3 and 4 positions of the phenyl ring. These structural variations significantly influence physicochemical properties including solubility, lipophilicity, and chemical reactivity. For instance, the replacement of the ethoxy group with methoxy groups alters the electronic distribution within the aromatic system, potentially affecting the compound's interaction with biological targets and its metabolic stability .

Structure-Activity Relationship Considerations

The structural differences between Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate and its analogs provide valuable insights into structure-activity relationships that can guide optimization efforts in medicinal chemistry. The nature of the substituent on the phenyl ring significantly influences the compound's lipophilicity, electronic properties, and steric characteristics, which in turn affect its biological activity profile. For example, the dimethoxy-substituted analog may exhibit different receptor binding properties compared to the ethoxy-substituted compound due to altered electronic density distribution and hydrogen bonding capabilities. Understanding these structure-activity relationships is crucial for the rational design of derivatives with optimized properties for specific applications in drug discovery and materials science.

Physical and Chemical Data Tables

Chemical Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 339289-35-9 | |

| IUPAC Name | ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

| Molecular Formula | C₁₄H₁₈O₄ | |

| Molecular Weight | 250.29 g/mol | |

| InChI | InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume